![molecular formula C19H30N2O B14361068 1-Cyclohexyl-4-[4-(dimethylamino)benzyl]pyrrolidin-3-ol CAS No. 94431-69-3](/img/structure/B14361068.png)
1-Cyclohexyl-4-[4-(dimethylamino)benzyl]pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-4-[4-(dimethylamino)benzyl]pyrrolidin-3-ol is a complex organic compound that features a cyclohexyl group, a dimethylamino-substituted benzyl group, and a pyrrolidin-3-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-4-[4-(dimethylamino)benzyl]pyrrolidin-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclohexyl Group: This step often involves the use of cyclohexyl halides in a nucleophilic substitution reaction.
Attachment of the Dimethylamino-Benzyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the dimethylamino-benzyl chloride reacts with the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclohexyl-4-[4-(dimethylamino)benzyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the fully reduced amine.
Substitution: Formation of substituted derivatives at the benzylic position.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-4-[4-(dimethylamino)benzyl]pyrrolidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interaction of small molecules with biological targets.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-4-[4-(dimethylamino)benzyl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclohexyl and pyrrolidine rings provide hydrophobic interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Cyclohexyl-4-[4-(methylamino)benzyl]pyrrolidin-3-ol
- 1-Cyclohexyl-4-[4-(ethylamino)benzyl]pyrrolidin-3-ol
- 1-Cyclohexyl-4-[4-(dimethylamino)phenyl]pyrrolidin-3-ol
Uniqueness
1-Cyclohexyl-4-[4-(dimethylamino)benzyl]pyrrolidin-3-ol is unique due to the presence of both a cyclohexyl group and a dimethylamino-benzyl group, which confer distinct physicochemical properties and biological activities compared to its analogs.
Propiedades
Número CAS |
94431-69-3 |
|---|---|
Fórmula molecular |
C19H30N2O |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
1-cyclohexyl-4-[[4-(dimethylamino)phenyl]methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C19H30N2O/c1-20(2)17-10-8-15(9-11-17)12-16-13-21(14-19(16)22)18-6-4-3-5-7-18/h8-11,16,18-19,22H,3-7,12-14H2,1-2H3 |
Clave InChI |
KUCDLOGXSMKLSY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)CC2CN(CC2O)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



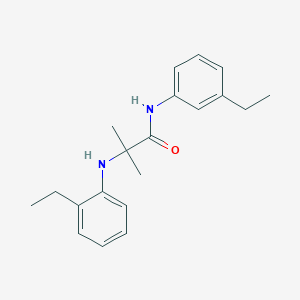
![N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361014.png)
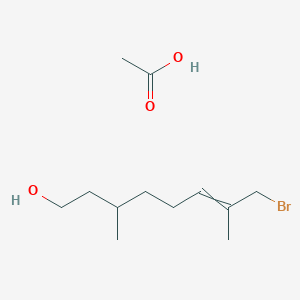
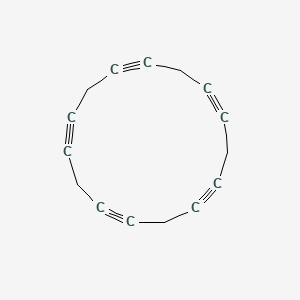
![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol](/img/structure/B14361020.png)
![1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14361025.png)
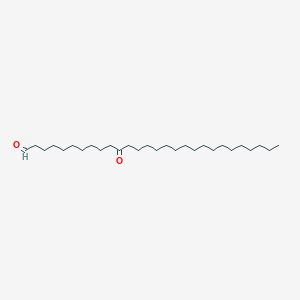

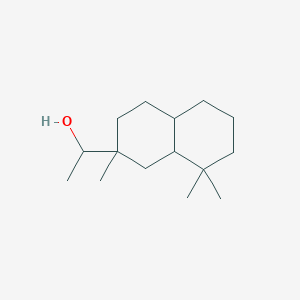
![7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14361048.png)
![5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride](/img/structure/B14361057.png)

![[4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene](/img/structure/B14361063.png)
